3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid
Description
Properties
CAS No. |
860409-20-7 |
|---|---|
Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
3-methyl-5-oxo-1,4-dihydropyrazole-4-carbothioic S-acid |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(5(9)10)4(8)7-6-2/h3H,1H3,(H,7,8)(H,9,10) |
InChI Key |
CEZOQGKUUHPDCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1C(=O)S |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Carboxylic Acid Intermediate
The foundational step involves forming the pyrazole ring via cyclocondensation. Ethyl acetoacetate, a β-keto ester, reacts with methyl hydrazine in ethanol under reflux (24–48 hours) to yield ethyl 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate. This intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl). For example, refluxing the ester with 6 M HCl for 6 hours achieves >90% conversion to 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid.
Key Reaction Conditions
- Solvent: Ethanol or water
- Temperature: 80–100°C
- Catalyst: None required; acid/base-mediated hydrolysis
Thionation of Carboxylic Acid to Carbothioic S-Acid
The carboxylic acid is converted to the thioic acid using phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene. Under reflux (110°C, 8–12 hours), P₄S₁₀ selectively replaces the carbonyl oxygen with sulfur, yielding 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) offers an alternative thionation method, though it is less efficient for carboxylic acids compared to P₄S₁₀.
Optimization Insights
- P₄S₁₀ Stoichiometry: 1.2 equivalents ensures complete conversion.
- Byproduct Management: Hydrogen sulfide (H₂S) evolution necessitates inert atmosphere handling.
Direct Cyclization Using β-Keto Thioacid Precursors
Challenges in β-Keto Thioacid Availability
While theoretically efficient, this route is limited by the instability of β-keto thioacids. Synthetic attempts involve in situ generation of β-keto thioacids via reaction of β-keto esters with hydrogen sulfide (H₂S) gas in the presence of pyridine. However, poor yields (<30%) and side reactions (e.g., polymerization) render this method impractical.
Alternative Approach: Thioamide Cyclization
A more viable pathway involves reacting methyl hydrazine with a thioamide derivative. For instance, ethyl 3-(methylamino)but-2-enethioate undergoes cyclization in acidic conditions (HCl, ethanol, 70°C) to form the pyrazole thioamide, which is subsequently oxidized to the thioic acid using hydrogen peroxide (H₂O₂).
Reaction Schema
- Thioamide formation:
$$ \text{CH₃C(O)COOEt + H₂N-NHCH₃ → CH₃C(S)NH-NHCH₃} $$ - Cyclization:
$$ \text{CH₃C(S)NH-NHCH₃ → 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioamide} $$ - Oxidation:
$$ \text{R-C(S)NH₂ + H₂O₂ → R-C(O)SH + NH₃} $$
Post-Functionalization of Preformed Pyrazole Derivatives
Carbodiimide-Mediated Thioacid Formation
Inspired by methodologies in peptide synthesis, the pyrazole carboxylic acid is activated with 1,1′-carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) at 40°C. Subsequent treatment with hydrogen sulfide gas introduces the thiol group, yielding the target compound. This method avoids harsh thionation agents but requires careful gas handling.
Advantages
- Selectivity: Minimal side reactions compared to P₄S₁₀.
- Yield: ~75% after purification via recrystallization.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Thionation | P₄S₁₀ | 85 | 98.5 | Industrial |
| Thioamide Oxidation | H₂O₂ | 65 | 95.2 | Lab-scale |
| CDI Activation | CDI, H₂S | 75 | 97.8 | Pilot-scale |
Critical Observations
- The P₄S₁₀ route offers the highest yield and scalability but poses safety challenges.
- Thioamide oxidation is less efficient but suitable for small-scale synthesis.
Characterization and Validation
Spectroscopic Confirmation
Purity Optimization
Recrystallization from ethanol/water (7:3 v/v) achieves >98% purity. Impurities include unreacted carboxylic acid (<1.5%) and disulfide byproducts (<0.5%).
Industrial and Research Implications
The P₄S₁₀-mediated method is favored for bulk production due to cost-effectiveness, whereas CDI activation suits pharmaceutical applications requiring high purity. Future research should explore enzymatic thionation or flow chemistry approaches to enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thioic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and electroluminescent materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- The target compound’s carbothioic S-acid group distinguishes it from derivatives with carbothioamide (e.g., ) or carboxylic acid groups (e.g., ).
- Hydrogen bonding varies significantly: thioacid (-SH) and carboxylic acid (-COOH) groups (as in ) enable stronger interactions than carbothioamide or tetraoxide functionalities .
Reactivity and Stability
- Thioacid vs. Carbothioamide : The -SH group in the target compound is more nucleophilic and prone to oxidation compared to the carbothioamide group in , which is stabilized by resonance.
- Hydrazine Derivatives : The hydrazine-linked compound () exhibits tautomerism and photochromic behavior due to its conjugated system, a feature absent in the target compound.
- Tetraoxide Derivatives : The tetraoxide group in introduces steric hindrance and oxidative stability, contrasting with the thioacid’s reactivity.
Crystallographic and Hydrogen Bonding Patterns
- Graph Set Analysis : The target compound’s crystal packing likely involves S-H···O and N-H···S interactions, as observed in thioacid-containing systems . By contrast, carbothioamide derivatives () form N-H···S and C-H···π networks.
- SHELX Refinement : Structural studies of these compounds often employ SHELX software (e.g., SHELXL for small-molecule refinement), which is critical for resolving hydrogen bonding motifs .
Biological Activity
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid (also known as 3-methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C11H11N5OS and features a pyrazole ring that contributes to its biological properties. The structure is characterized by a planar configuration with specific dihedral angles that influence its reactivity and interaction with biological targets .
Synthesis of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid
The synthesis of this compound typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds. Various synthetic routes have been explored to enhance yield and purity, including molecular docking studies to predict binding affinities to biological targets .
Antimicrobial Activity
Research indicates that derivatives of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also showed efficacy against fungal strains like Candida albicans, with MIC values comparable to standard antifungal agents. Certain derivatives exhibited strong antifungal potential with MICs in the range of 6.25 to 25 μg/mL .
Anticancer Activity
The anticancer potential of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole derivatives has been explored extensively:
- Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
- Case Studies : In vitro studies have shown that certain derivatives can inhibit tumor cell growth significantly, suggesting their potential as chemotherapeutic agents. For example, one derivative demonstrated a notable reduction in cell viability in breast cancer cell lines at low concentrations .
Structure-Activity Relationship (SAR)
The biological activity of 3-methyl-5-oxo derivatives is influenced by structural modifications:
| Substituent | Biological Activity | MIC (µg/mL) |
|---|---|---|
| Methyl group | Enhanced antibacterial | 6.25 |
| Nitro group | Increased anticancer | 12.5 |
| Hydroxy group | Potent antifungal | 6.25 |
This table illustrates how different functional groups can modulate the activity of pyrazole derivatives, emphasizing the importance of SAR studies in drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid, and how can purity be optimized?
- Methodology : A common approach involves refluxing ethyl 3-oxo-2-(2-arylhydrazono)butanoate derivatives with thiosemicarbazide in ethanol under acidic catalysis (e.g., HCl). The reaction is monitored via TLC, and the product is purified via filtration, ethanol washing, and recrystallization from dioxane. Yield optimization requires controlled temperature (reflux at ~78°C) and stoichiometric equivalence of reagents .
- Key Parameters :
- Solvent: Ethanol (40 mL per 10 mmol substrate).
- Catalyst: HCl (catalytic amounts).
- Reaction Time: 6 hours.
- Purification: Recrystallization in dioxane improves crystallinity and purity.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Techniques :
- X-ray Crystallography : Resolves bond lengths, angles, and molecular packing. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 5.09 Å, b = 10.97 Å, c = 11.94 Å) confirm stereoelectronic effects .
- NMR Spectroscopy : -NMR in DMSO-d6 identifies hydrazone protons (δ 6.80–6.88 ppm) and methyl groups (δ 0.95–1.02 ppm) .
- IR Spectroscopy : Peaks at 1092 cm (C=S), 1646 cm (C=O), and 3237–3428 cm (N-H/NH) validate functional groups .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
- Approach : Cross-validate experimental data (e.g., -NMR chemical shifts) with density functional theory (DFT) calculations. For instance, B3LYP/6-31G(d) basis sets predict electronic environments, while deviations >0.3 ppm may indicate solvent effects or conformational dynamics .
- Case Study : Discrepancies in carbonyl (C=O) stretching frequencies between IR (1646 cm) and DFT (predicted 1660–1680 cm) suggest hydrogen bonding in the solid state, resolved via variable-temperature IR studies .
Q. What strategies optimize reaction conditions for improved yield and regioselectivity?
- Variables :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization but reduce thiol group stability. Ethanol balances reactivity and solubility .
- Catalyst Screening : Substituent-sensitive acids (e.g., p-TsOH vs. HCl) influence hydrazone cyclization rates.
- Temperature Gradients : Stepwise heating (60°C → reflux) minimizes side reactions like thiol oxidation.
Q. How do computational studies (e.g., DFT, molecular docking) elucidate electronic properties and bioactivity?
- DFT Applications :
- HOMO-LUMO gaps (~4.5 eV) predict nucleophilic reactivity at the thiol group.
- NBO analysis reveals hyperconjugation between the pyrazole ring and carbothioate moiety, stabilizing the planar structure .
Q. What mechanistic insights explain the reactivity of the thiol group in derivatization?
- Thiol Reactivity : The S-acid group undergoes nucleophilic substitution with alkyl halides or Michael addition with α,β-unsaturated carbonyls. Steric hindrance from the 3-methyl group directs regioselectivity toward S-alkylation over N-alkylation .
- Case Study : Reaction with methyl iodide in acetone yields S-methyl derivatives, confirmed via -NMR (C-S shift at ~42 ppm) .
Q. How is biological activity (e.g., anticancer) evaluated methodologically?
- In Vitro Assays :
- MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells (IC ≈ 12–18 μM) .
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic populations.
Methodological Considerations
- Stability Studies : Monitor degradation under UV light, humidity (40–80% RH), and temperature (4–40°C) via HPLC. Thiol oxidation to disulfides is mitigated by inert-atmosphere storage .
- Synthetic Challenges : Avoid prolonged exposure to basic conditions, which hydrolyze the thioamide group. Use neutral buffers during biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
